Isoangustone A Exhibits Inferior Antioxidant Capacity Relative to Dehydroglyasperin C: A Definitive Negative Differentiation
In a direct comparative evaluation of three licorice-derived prenylflavonoids, dehydroglyasperin C (DGC) demonstrated the highest free radical scavenging capacity, with isoangustone A (IsoA) exhibiting comparatively weaker antioxidant activity in both cell-free and cell-based assays. All three compounds effectively scavenged DPPH and ABTS⁺ radicals, but DGC was identified as the most potent antioxidant among the trio [1].
| Evidence Dimension | Free radical scavenging capacity in HepG2 cells |
|---|---|
| Target Compound Data | Effective but lower scavenging capacity relative to DGC (exact IC₅₀ values not reported; ordinal ranking: DGC > DGD ≈ IsoA) |
| Comparator Or Baseline | Dehydroglyasperin C (DGC): highest free radical scavenging capacity among the three compounds tested; DGC also demonstrated the most potent suppression of H₂O₂-induced ROS production in hepatoma cells |
| Quantified Difference | Ordinal ranking: DGC (most potent) > DGD ≈ IsoA (less potent antioxidant activity) |
| Conditions | DPPH and ABTS⁺ radical scavenging assays (cell-free); oxidant-sensitive fluorescent dye DCF-DA and DHE assays in human hepatoma HepG2 cells |
Why This Matters
This negative differentiation is critical: procurement decisions for antioxidant applications should favor DGC, while isoangustone A is more appropriately selected for kinase-targeting anticancer research.
- [1] Kim HJ, Seo JY, Suh HJ, Lim SS, Kim JS. Antioxidant activities of licorice-derived prenylflavonoids. Nutr Res Pract. 2012;6(6):491-498. PMID: 23346298. View Source
